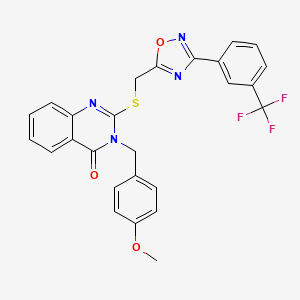
3-(4-methoxybenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxybenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H19F3N4O3S and its molecular weight is 524.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(4-methoxybenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one represents a novel class of quinazolinone derivatives that have garnered attention for their potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H19F3N4O2
- Molecular Weight : 440.42 g/mol
- CAS Number : [specific CAS number not provided in search results]
Biological Activity Overview
Recent studies have highlighted the biological significance of quinazolinone derivatives, particularly their role as inhibitors of various tyrosine kinases. These kinases are pivotal in regulating cellular processes such as proliferation and apoptosis, making them critical targets in cancer therapy.
Cytotoxicity Studies
A series of quinazolinone derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines. Notably:
- Compounds demonstrated significant cytotoxic effects against breast adenocarcinoma (MCF-7) and ovarian cancer (A2780) cell lines.
- The compound This compound exhibited IC50 values comparable to established chemotherapeutics like imatinib and lapatinib, indicating potent inhibitory activity against cyclin-dependent kinase 2 (CDK2), HER2, and epidermal growth factor receptor (EGFR) .
The mechanism by which this compound exerts its cytotoxic effects involves:
- Inhibition of Tyrosine Kinases : The compound acts as a non-competitive inhibitor for CDK2 and a competitive inhibitor for EGFR, disrupting the phosphorylation processes essential for cancer cell survival.
- Molecular Docking Studies : Computational analysis revealed strong binding affinities to target enzymes, supporting the observed biological activity .
Comparative Analysis of Quinazolinone Derivatives
The following table summarizes the biological activities of selected quinazolinone derivatives compared to our compound:
| Compound ID | Structure | IC50 (µM) against CDK2 | IC50 (µM) against HER2 | IC50 (µM) against EGFR |
|---|---|---|---|---|
| 2i | Structure A | 0.173 ± 0.012 | 0.079 ± 0.015 | Not reported |
| 3i | Structure B | 0.177 ± 0.032 | 0.079 ± 0.015 | Not reported |
| Target Compound | Structure C | Similar to imatinib | Similar to lapatinib | Comparable |
Case Studies
- Breast Cancer Treatment : In a study evaluating the efficacy of quinazolinone derivatives in MCF-7 cells, the target compound showed significant apoptosis induction and cell cycle arrest at G1 phase, underscoring its potential as an anticancer agent .
- Ovarian Cancer Models : Additional research indicated that this compound could effectively reduce tumor size in xenograft models, demonstrating its potential for therapeutic application .
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N4O3S/c1-35-19-11-9-16(10-12-19)14-33-24(34)20-7-2-3-8-21(20)30-25(33)37-15-22-31-23(32-36-22)17-5-4-6-18(13-17)26(27,28)29/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPTZRFMWJSIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














